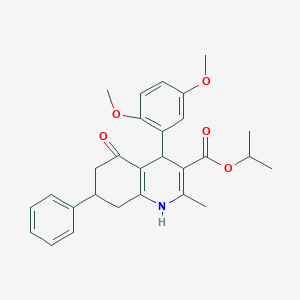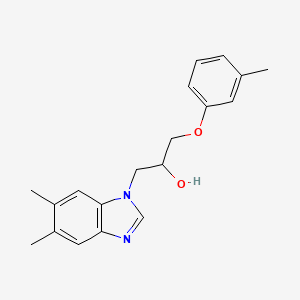![molecular formula C14H9F3N2O4 B4957488 3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide, commonly known as NTB, is a chemical compound that has been widely used in scientific research for its unique properties. NTB is a nitrobenzamide derivative that has a trifluoromethoxy group attached to it. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of NTB involves its ability to bind to the catalytic domain of PARPs and inhibit their activity. PARPs play a crucial role in the repair of DNA damage, and their inhibition by NTB can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
NTB has been found to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and modulation of inflammation. NTB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NTB in lab experiments is its high specificity for PARPs, which allows for targeted inhibition of these enzymes. However, one limitation of using NTB is its relatively low potency compared to other PARP inhibitors.
Direcciones Futuras
There are several future directions for research involving NTB. One area of interest is the development of more potent NTB derivatives with improved PARP inhibitory activity. Another area of research is the investigation of the potential therapeutic applications of NTB in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of NTB in combination with other drugs or therapies is an area of potential research.
Métodos De Síntesis
The synthesis of NTB involves the reaction of 3-nitrobenzoic acid with trifluoromethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure NTB.
Aplicaciones Científicas De Investigación
NTB has been widely used in scientific research for its ability to inhibit the activity of a specific class of enzymes known as poly(ADP-ribose) polymerases (PARPs). PARPs are involved in a range of cellular processes, including DNA repair and cell death. By inhibiting PARP activity, NTB has been found to have potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)23-12-6-2-4-10(8-12)18-13(20)9-3-1-5-11(7-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWLOHKIQKZDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenoxy)phenyl]-3-ethoxybenzamide](/img/structure/B4957405.png)

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperidine](/img/structure/B4957418.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B4957424.png)

![3'-{[(2-chlorophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4957437.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957441.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)